molecular formula C9H9N B579731 3-Benzyl-2H-azirine CAS No. 18709-44-9

3-Benzyl-2H-azirine

Cat. No.: B579731
CAS No.: 18709-44-9
M. Wt: 131.178
InChI Key: DAXFOHGTBYBVLJ-UHFFFAOYSA-N
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Description

3-Benzyl-2H-azirine is a heterocyclic organic compound characterized by a three-membered ring containing one nitrogen atom. This compound is part of the azirine family, known for their high ring strain and reactivity. The benzyl group attached to the azirine ring enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Benzyl-2H-azirine involves its high ring strain and electrophilic nature, which makes it reactive towards nucleophiles. The azirine ring can interact with nucleophilic sites in biological molecules, potentially leading to covalent modifications . This reactivity is harnessed in various synthetic and biological applications.

Comparison with Similar Compounds

Uniqueness: 3-Benzyl-2H-azirine is unique due to the presence of the benzyl group, which enhances its stability and reactivity compared to other azirines. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry and biology .

Properties

IUPAC Name

3-benzyl-2H-azirine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-2-4-8(5-3-1)6-9-7-10-9/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXFOHGTBYBVLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671926
Record name 3-Benzyl-2H-azirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18709-44-9
Record name 3-Benzyl-2H-azirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What is the significance of using 3-benzyl-2H-azirine in asymmetric synthesis?

A: this compound serves as a valuable building block in asymmetric synthesis due to its ability to participate in enantioselective [4+2] cycloaddition reactions, specifically the aza-Diels-Alder reaction. [] This reaction allows for the construction of optically active tetrahydropyridines, which are important structural motifs found in numerous natural products and pharmaceuticals.

Q2: How does the presence of a Lewis acid catalyst influence the reaction of this compound with cyclopentadiene?

A: The study investigated the impact of various chiral Lewis acid complexes on the reaction between this compound carboxylate and cyclopentadiene. [] The Lewis acid plays a crucial role in activating the azirine, making it a more reactive dienophile. This activation enhances the reaction rate and allows for enantioselective control, leading to the formation of enantioenriched tetrahydropyridine products.

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